molecular formula C23H32N2O3S2 B4114804 N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide

N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B4114804
M. Wt: 448.6 g/mol
InChI Key: XRCNNBSBTSBEDN-UHFFFAOYSA-N
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Description

N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide is a complex organic compound that features a sulfonamide group, a phenyl ring, and an ethylthio substituent

Properties

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S2/c1-4-7-17-25(18-8-5-2)30(27,28)20-15-13-19(14-16-20)24-23(26)21-11-9-10-12-22(21)29-6-3/h9-16H,4-8,17-18H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCNNBSBTSBEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common route involves the reaction of 4-aminobenzenesulfonyl chloride with dibutylamine to form the sulfonamide. This intermediate is then coupled with 2-(ethylthio)benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(dibutylamino)sulfonyl]phenyl}benzamide
  • N-{4-[(dibutylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide
  • N-{4-[(dibutylamino)sulfonyl]phenyl}-4-bromobenzamide

Uniqueness

N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide is unique due to the presence of the ethylthio group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide
Reactant of Route 2
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N-[4-(dibutylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide

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